Desglucoruscin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

CID 10462472 is a natural product found in Dracaena angustifolia, Dracaena fragrans, and other organisms with data available.

- Natural Product Chemistry: Compounds with this level of structural complexity can be found in nature, particularly from plants and microorganisms. Research in this field focuses on isolating, identifying, and characterizing these natural products [].

- Drug Discovery: Many natural products serve as inspiration for the development of new pharmaceuticals []. Researchers may modify the structure of naturally occurring molecules to improve their potency or other desirable qualities.

- Material Science: Complicated organic molecules can be used to design new materials with specific properties []. For instance, some researchers explore using similar molecules to create novel materials for catalysis or molecular recognition.

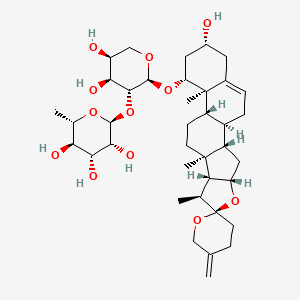

Desglucoruscin is a steroidal saponin derived from the plant genus Ruscus, specifically Ruscus aculeatus. It is characterized by its unique structure, which includes a spirostane backbone and various sugar moieties. The aglycone component of desglucoruscin is neoruscogenin, which is a significant feature that differentiates it from other saponins. The compound exhibits a complex arrangement of hydroxyl groups and glycosidic linkages, contributing to its biological properties and potential applications in pharmacology and biotechnology .

- Hydrolysis: This reaction can occur under acidic or enzymatic conditions, breaking down the glycosidic bonds to release the aglycone (neoruscogenin) and sugar components.

- Nucleophilic Substitution: The presence of hydroxyl groups allows for nucleophilic attacks, leading to the formation of various derivatives.

- Oxidation and Reduction: Functional groups within desglucoruscin can be oxidized or reduced, altering its biological activity and solubility .

Desglucoruscin exhibits a range of biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as a protective agent against oxidative stress.

- Anti-inflammatory Effects: Research indicates that desglucoruscin may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity: Studies have demonstrated that desglucoruscin possesses antimicrobial properties against various pathogens, suggesting its use in developing natural preservatives or therapeutic agents .

The synthesis of desglucoruscin can be achieved through several methods:

- Extraction from Plant Sources: The most common method involves extracting desglucoruscin from Ruscus aculeatus using solvents like ethanol or methanol. This process typically requires purification steps such as chromatography.

- Enzymatic Synthesis: Recent advancements have introduced enzymatic methods for synthesizing desglucoruscin from precursor compounds. Enzymes such as α-l-rhamnosidase facilitate the selective removal of sugar units, enhancing yield and specificity .

- Chemical Synthesis: Total synthesis routes have been explored but are often complex due to the intricate structure of steroidal saponins. These methods may involve multiple steps of functional group modifications and coupling reactions .

Desglucoruscin has several applications across various fields:

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing new drugs targeting chronic diseases.

- Cosmetics: Due to its skin-protective effects, desglucoruscin is explored in cosmetic formulations aimed at anti-aging and skin health.

- Food Industry: Its antimicrobial properties are being investigated for use as a natural preservative in food products

Desglucoruscin shares structural similarities with several other steroidal saponins. Here are some notable compounds for comparison:

Compound Name Aglycone Key Features Ruscogenin Ruscogenin Common aglycone in Ruscus saponins Desglucoside Neoruscogenin Lacks glucose unit; similar activity Desglucodesrhamnoruscin Neoruscogenin Contains rhamnose; distinct properties Ruscoside Ruscogenin Different sugar composition Uniqueness of Desglucoruscin

Desglucoruscin is unique due to its specific combination of sugars and the presence of neoruscogenin as an aglycone. This combination contributes to its distinctive biological activities compared to similar compounds, particularly in terms of antioxidant capacity and anti-inflammatory effects. Its selective enzymatic synthesis also sets it apart from other steroidal saponins that may rely on more conventional extraction methods .

Desglucoruscin, chemically designated as a spirostanol saponin, was first isolated in 1971 from the rhizomes of Ruscus aculeatus (butcher’s broom) during systematic investigations into the steroidal saponin content of Mediterranean medicinal plants. Early phytochemical studies focused on methanol extracts of fresh underground plant parts, which were partitioned between water and n-butanol to concentrate saponin-rich fractions. Initial structural characterization revealed Desglucoruscin as a derivative of neoruscogenin, a (25R)-spirost-5,25(27)-dien-1β,3β-diol aglycone, distinguished by a single β-D-glucose residue at the C-1 position. This discovery positioned Desglucoruscin among the first spirostanol saponins identified in the Ruscus genus, alongside ruscin and desglucodesrhamnoruscin.

Early hydrolysis experiments using acid and enzymatic methods demonstrated that Desglucoruscin originated from furostanol precursors through enzymatic cleavage of a glucose moiety at C-26. Comparative analyses with diosgenin, a structurally related spirostanol sapogenin, highlighted the unique β-hydroxy group at C-1 in Desglucoruscin’s aglycone, which became a focal point for structure-activity relationship studies.

Evolution of Structural Elucidation Techniques

The structural characterization of Desglucoruscin advanced significantly with the adoption of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Initial studies in the 1970s relied on one-dimensional (1H, 13C) NMR and total correlation spectroscopy (TOCSY) to assign aglycone and glycosidic proton signals. By the 1990s, two-dimensional NMR techniques—including double-quantum filtered correlation spectroscopy (DQF-COSY), heteronuclear single-quantum coherence (HSQC), and heteronuclear multiple-bond correlation (HMBC)—enabled precise mapping of spin systems and interatomic connectivity.

Key advancements included:

- Stereochemical resolution: Nuclear Overhauser effect spectroscopy (NOESY) and rotating-frame Overhauser effect spectroscopy (ROESY) confirmed the β-configuration of the C-1 hydroxyl group and the equatorial orientation of the C-3 oxygen.

- Glycosidic linkage determination: HMBC correlations between anomeric protons (δ 4.30–4.90 ppm) and aglycone carbons resolved the α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl substituent at C-1.

Mass spectrometric techniques, particularly electrospray ionization mass spectrometry (ESIMS) and high-resolution mass spectrometry (HRMS), provided molecular formula confirmation (C39H60O12) and fragmentation patterns indicative of sequential sugar loss. Acid hydrolysis coupled with gas chromatography–mass spectrometry (GC-MS) identified glucose as the sole monosaccharide unit, distinguishing Desglucoruscin from polyglycosylated congeners.

Paradigm Shifts in Bioactivity Research

Early pharmacological studies (1970s–1980s) emphasized Desglucoruscin’s role as a secondary metabolite with anti-inflammatory and vasoconstrictive properties. Rat paw edema assays revealed moderate inhibition of carrageenan-induced inflammation, though less potent than its aglycone neoruscogenin. The 1990s marked a shift toward molecular mechanisms, with studies demonstrating Desglucoruscin’s ability to:

- Reduce thrombin-induced hyperpermeability in human microvascular endothelial cells (HMEC-1) by 28.2% at 50 μM.

- Inhibit intercellular adhesion molecule-1 (ICAM-1) overexpression in ECV304 cells at mRNA and protein levels.

Comparative studies with structurally related saponins (e.g., ruscin, desglucodesrhamnoruscin) revealed that bioactivity inversely correlated with glycosylation complexity. This insight spurred interest in enzymatic hydrolysis strategies to optimize Desglucoruscin yields from crude Ruscus extracts.

Desglucoruscin, also known as ruscoponticoside C, represents a significant steroidal saponin compound with molecular formula C38H58O12 and molecular weight of 706.9 g/mol [1] [7]. This spirostanol glycoside is predominantly found within the genus Ruscus, which belongs to the Asparagaceae family and comprises approximately seven species distributed throughout Europe to Iran [11] [13].

The compound exhibits varying degrees of occurrence across different Ruscus species, with Ruscus aculeatus serving as the primary source and most extensively studied species [4] [12]. Ruscus aculeatus, commonly known as butcher's broom, demonstrates the highest concentrations of desglucoruscin among all Ruscus species [8] [9]. The compound was first characterized in 1971 from Ruscus aculeatus alongside other major saponins including ruscin and desglucodesrhamnoruscin [4] [12].

Ruscus hypoglossum and Ruscus colchicus also contain desglucoruscin, though in moderate concentrations compared to Ruscus aculeatus [12] [16]. The saponin profile of Ruscus colchicus shows that furostanol glycosides are the main constituents, unlike other Ruscus species where spirostanol derivatives generally predominate [16]. Ruscus ponticus, found in Crimea and Caucasus regions, contains desglucoruscin within its underground parts and has been utilized for ruscoponin preparation [15] [17].

Ruscus hypophyllum, distributed throughout the western Mediterranean region, shows lower concentrations of desglucoruscin compared to other species [17] [22]. The taxonomic distribution pattern indicates that desglucoruscin biosynthesis capability is conserved across the Ruscus genus, though with significant quantitative variations between species [11] [13].

Tissue-Specific Accumulation Patterns

Desglucoruscin demonstrates distinct tissue-specific accumulation patterns within Ruscus plants, with the underground parts serving as the primary storage location [8] [9]. Research on Ruscus aculeatus reveals that rhizomes and roots contain the highest concentrations of this compound, with measured values ranging from 0.1 to 1.66 mg/g dry weight in rhizomes [8] [9].

| Tissue Type | Desglucoruscin Content (mg/g DW) | Study Type | Notable Features |

|---|---|---|---|

| Rhizomes | 0.1-1.66 | Field collected | Highest accumulation in clone A2 [8] |

| Roots | 0.1-0.8 | Field collected | Most variable production range [9] |

| Aerial Shoots | 0.8-1.12 | Tissue culture | Highest in clone B2 [8] |

| Underground Parts (General) | 0.5-2.0 | Wild populations | Main storage location [12] |

| Callus Cultures | 0.3-0.9 | In vitro culture | Lower than field plants [18] |

The tissue culture studies of Ruscus aculeatus demonstrate that desglucoruscin production occurs in both shoots and underground parts, with considerable amounts measured in tissue cultures for the first time [8]. Desglucoruscin reached its highest value in rhizomes and roots of clone A2 at 1.66 mg/g dry weight, while shoots of clone B2 contained 1.12 mg/g dry weight [8].

The accumulation pattern shows significant variation in root tissues, with desglucoruscin production ranging from 0.1 to 0.8 mg/g dry weight, representing the most variable production among all measured tissues [9]. This variability suggests that desglucoruscin biosynthesis in roots is highly responsive to genetic and environmental factors [9] [10].

Callus cultures derived from Ruscus aculeatus rhizomes show limited capacity for desglucoruscin biosynthesis in undifferentiated tissues [18]. However, when calli develop organogenesis, particularly aerial shoots and roots, the saponin production increases significantly [18]. Plantlets regenerated from aerial shoots of Ruscus calli show saponin patterns similar to callus cultures, but with significantly greater levels in both aerial parts and roots [18].

Environmental Modulators of Biosynthesis

Environmental factors play crucial roles in modulating desglucoruscin biosynthesis within Ruscus species, with multiple abiotic conditions influencing both the quantity and quality of saponin production [26] [28]. Temperature represents a primary environmental modulator, with optimal biosynthesis occurring at temperatures between 20-25°C [23] [24].

| Environmental Factor | Effect on Biosynthesis | Mechanism |

|---|---|---|

| Temperature | Optimal 20-25°C [23] | Enzyme activity optimization |

| Light Conditions | Shade to semi-shade preferred [25] | Photosynthetic regulation |

| Soil Moisture | Moderate moisture [26] | Metabolic pathway efficiency |

| Nutrient Availability | Rich organic matter [24] | Precursor availability |

| Seasonal Variation | Variable seasonal patterns [9] | Growth cycle dependent |

| Drought Stress | May increase production [20] | Stress response activation |

Light conditions significantly influence desglucoruscin biosynthesis, with Ruscus aculeatus preferring shady to semi-shady conditions for optimal growth and secondary metabolite production [25]. Direct sunlight can damage the plant and reduce saponin biosynthesis efficiency [25]. In vitro culture studies demonstrate that light incubation stimulates direct and indirect organogenesis, while dark incubation leads to callus formation [24].

Soil moisture and nutrient availability directly affect the biosynthetic capacity for desglucoruscin production [26] [28]. Moderate moisture levels support optimal metabolic pathway efficiency, while rich organic matter provides necessary precursors for steroidal saponin biosynthesis [26]. The underground rhizomatous nature of Ruscus species enables efficient nutrient absorption through extensive root systems [25].

Seasonal variation creates dynamic changes in desglucoruscin content, with production patterns varying throughout the year [9]. The dynamics of ruscogenin biosynthesis in Ruscus aculeatus show that neoruscogenin production, which serves as the aglycone for desglucoruscin, demonstrates contrasting tendencies in shoots and roots during development [9] [10].

Drought stress may enhance desglucoruscin production through stress response activation mechanisms [20]. Environmental stress, including drought conditions, can stimulate the expression of genes involved in secondary metabolite biosynthesis, potentially increasing saponin production as part of plant defense responses [20] [26].

Comparative Phytochemistry Across Populations

Comparative phytochemical analysis across different Ruscus populations reveals significant variations in desglucoruscin content and overall saponin profiles [29] [31]. These variations occur both between species and within populations of the same species, suggesting complex genetic and environmental interactions affecting secondary metabolite biosynthesis [8] [21].

| Species | Desglucoruscin Presence | Primary Location | Distribution Range | Saponin Profile |

|---|---|---|---|---|

| Ruscus aculeatus | High [8] | Underground parts | Europe to Iran [13] | Spirostanol dominant [12] |

| Ruscus hypoglossum | Moderate [12] | Rhizomes/roots | Mediterranean [11] | Mixed profile [12] |

| Ruscus colchicus | Present [16] | Leaves/rhizomes | Caucasus/Iran [16] | Furostanol dominant [16] |

| Ruscus ponticus | Present [15] | Underground parts | Crimea/Caucasus [15] | Mixed profile [12] |

| Ruscus hypophyllum | Low [17] | Rhizomes | Western Mediterranean [17] | Spirostanol [17] |

Population-level studies within Ruscus aculeatus demonstrate that the origin of plant material at both population and individual levels represents an important factor for saponin biosynthesis [8]. Different clones show varying capacities for desglucoruscin production, with some clones completely lacking certain saponins in specific tissues [8].

The comparative analysis reveals that Ruscus aculeatus populations consistently maintain the highest desglucoruscin content across different geographical regions [29]. However, significant intra-population variation exists, with individuals from the same population differing in secondary metabolite concentrations even when growing under similar environmental conditions [21] [29].

Geographical distribution patterns influence phytochemical profiles, with Mediterranean populations showing different saponin compositions compared to those from more northern or eastern regions [22] [29]. Ruscus species distributed in Turkey, which include Ruscus aculeatus, Ruscus hypoglossum, Ruscus hypophyllum, and Ruscus colchicus, demonstrate varying degrees of desglucoruscin accumulation based on their specific ecological niches [22].

The phenolic compound analysis across different Ruscus aculeatus populations shows that while the same phenolic profile exists across populations, the concentrations vary significantly [29]. This pattern suggests that while the basic biosynthetic machinery remains conserved, environmental and genetic factors modulate the expression levels of secondary metabolite production pathways [29] [31].

Desglucoruscin, also known as Ruscoponticoside C, represents a distinctive member of the steroidal saponin family with the molecular formula C₃₈H₅₈O₁₂ and a molecular weight of 706.9 grams per mole [1] [2]. This compound belongs to the spirostanol class of steroidal saponins, characterized by its complex tetracyclic steroid backbone coupled with spiroketal side chain configuration [1] [3]. The structural foundation of desglucoruscin aligns with the broader classification framework of steroidal saponins, which are traditionally subdivided into spirostanol and furostanol categories based on their aglycone characteristics [4] [5].

The spirostanol classification framework encompasses compounds featuring a hexacyclic ABCDEF-ring system, where rings E and F form the characteristic spiroketal moiety through two oxygen atoms at carbon-22 [6] [4]. Desglucoruscin exemplifies this structural pattern through its spirostanol aglycone, which contains the essential spiroketal side chain that distinguishes it from furostanol saponins [4] [7]. The compound's classification within the spirostanol subgroup is further reinforced by the presence of a tetrahydrofuran ring (E) and a tetrahydropyran ring (F) joined at carbon-22 to create the spirane configuration [7] [8].

Within the broader steroidal saponin classification system, desglucoruscin occupies a specific position as a bidesmosidic saponin, meaning it contains carbohydrate attachments at multiple positions on the steroid backbone [4] [9]. This bidesmosidic nature contributes to its classification complexity and distinguishes it from monodesmosidic variants that possess sugar chains at only one position [4] [7]. The compound's structural diversity arises from variations in hydroxylation patterns, glycosylation sites, and the specific arrangement of sugar moieties attached to the steroid core [10] [9].

| Classification Parameter | Desglucoruscin Characteristics |

|---|---|

| Molecular Formula | C₃₈H₅₈O₁₂ [1] |

| Molecular Weight | 706.9 g/mol [1] |

| Saponin Type | Spirostanol [4] |

| Ring System | Hexacyclic ABCDEF [5] |

| Glycosylation | Bidesmosidic [4] |

| Hydrogen Bond Donors | 6 [11] |

| Hydrogen Bond Acceptors | 12 [11] |

| Heavy Atoms | 50 [11] |

The classification framework for desglucoruscin also encompasses its position within the broader context of plant-derived steroidal compounds [9] [7]. As a member of the spirostanol family, the compound shares structural similarities with other well-characterized saponins such as diosgenin and ruscogenin derivatives, yet maintains distinctive features that contribute to its unique pharmacological profile [9] [12].

Glycosylation Patterns and Isomeric Forms

The glycosylation patterns of desglucoruscin represent a critical aspect of its structural complexity, involving multiple sugar moieties attached to specific positions on the steroid backbone [1] [2]. The compound features a sophisticated oligosaccharide arrangement that includes both monosaccharide and disaccharide components linked through specific glycosidic bonds [10] [13]. The primary glycosylation occurs at carbon-1 and carbon-3 positions of the steroid core, with additional sugar attachments contributing to the overall molecular architecture [10] [12].

Nuclear magnetic resonance spectroscopy and mass spectrometry analyses have revealed that desglucoruscin contains a complex sugar chain consisting of rhamnose, arabinose, and glucose units [10] [12]. The glycosylation pattern follows a specific sequence where α-L-rhamnopyranosyl and α-L-arabinopyranosyl moieties are attached through (1→2) linkages, creating a branched oligosaccharide structure [10] [12]. This particular arrangement of sugar units contributes significantly to the compound's solubility characteristics and biological activity profile [14] [15].

The stereochemistry of the glycosidic linkages in desglucoruscin follows established patterns observed in related steroidal saponins [16] [17]. The configuration of each sugar moiety involves specific anomeric forms, with α-linkages predominating in the rhamnose and arabinose components [10] [12]. The precise spatial arrangement of these sugar units creates distinct conformational possibilities that influence the compound's interaction with biological targets [18] [19].

Isomeric forms of desglucoruscin arise from variations in the stereochemical configuration of both the aglycone and sugar components [16] [17]. The compound can exist in multiple conformational states due to the flexibility of the oligosaccharide chains and the potential for different spatial orientations around glycosidic bonds [17] [18]. These isomeric variations contribute to the structural diversity observed in steroidal saponin families and may account for differences in biological activity among closely related compounds [17] [20].

| Glycosylation Feature | Desglucoruscin Pattern |

|---|---|

| Primary Attachment Sites | C-1, C-3 [10] |

| Sugar Components | Rhamnose, Arabinose, Glucose [10] |

| Linkage Types | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl [10] |

| Anomeric Configuration | Predominantly α-linkages [10] |

| Oligosaccharide Structure | Branched [10] |

| Stereochemical Variants | Multiple conformational states [17] |

The enzymatic processes involved in desglucoruscin biosynthesis involve specific glycosyltransferases that catalyze the formation of glycosidic bonds at predetermined positions [9] [21]. The sequential addition of sugar moieties occurs through controlled enzymatic reactions that determine the final glycosylation pattern and contribute to the compound's structural specificity [13] [21]. These biosynthetic pathways can be manipulated through enzymatic hydrolysis to produce derivatives with altered glycosylation patterns, such as desglucodesrhamnoruscin [22] [21].

Spatial Configuration and Bioactive Conformations

The spatial configuration of desglucoruscin encompasses both the rigid steroid backbone and the flexible oligosaccharide domains, creating a complex three-dimensional structure that determines its bioactive properties [18] [23]. The steroid core maintains a relatively fixed conformation due to the tetracyclic ring system, while the attached sugar moieties exhibit conformational flexibility that influences the compound's overall spatial arrangement [18] [24]. This combination of rigid and flexible structural elements contributes to the compound's ability to adopt multiple bioactive conformations [25] [19].

The spiroketal side chain of desglucoruscin adopts specific spatial orientations that are critical for its biological activity [7] [26]. The tetrahydrofuran and tetrahydropyran rings forming the spiroketal moiety create a defined three-dimensional framework that positions functional groups in precise spatial relationships [7] [8]. These spatial arrangements influence the compound's interaction with membrane components and protein targets, contributing to its pharmacological effects [23] [27].

Conformational analysis of desglucoruscin reveals multiple energetically favorable spatial arrangements that correspond to different bioactive states [19] [24]. The oligosaccharide chains can adopt various conformations around the glycosidic bonds, creating distinct molecular shapes that may exhibit different binding affinities for biological targets [18] [24]. The conformational flexibility of the sugar moieties allows the compound to adjust its spatial configuration in response to different molecular environments [18] [23].

The bioactive conformations of desglucoruscin are characterized by specific spatial relationships between the steroid backbone and the oligosaccharide domains [19] [23]. Computational modeling studies suggest that the most active conformations involve folding patterns where the sugar chains are positioned to optimize interactions with target molecules [24] [23]. These conformational preferences are determined by intramolecular hydrogen bonding, steric interactions, and the overall energy landscape of the molecular system [18] [20].

| Spatial Configuration Parameter | Desglucoruscin Characteristics |

|---|---|

| Steroid Backbone | Rigid tetracyclic structure [18] |

| Spiroketal Configuration | Tetrahydrofuran-tetrahydropyran rings [7] |

| Sugar Chain Flexibility | Multiple conformational states [18] |

| Hydrogen Bonding Patterns | Intramolecular and intermolecular [20] |

| Bioactive Conformations | Multiple energetically favorable states [19] |

| Topological Polar Surface Area | 177 Ų [11] |

The relationship between spatial configuration and biological activity in desglucoruscin demonstrates the importance of three-dimensional structure in determining pharmacological properties [23] [20]. The specific positioning of hydroxyl groups, the orientation of sugar moieties, and the overall molecular shape contribute to the compound's ability to interact with biological membranes and protein targets [23] [27]. Understanding these structure-activity relationships provides insights into the molecular mechanisms underlying the compound's bioactive properties and guides the development of structurally related derivatives with enhanced therapeutic potential [20] [24].